molecular formula C8H10O3S B1433637 Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate CAS No. 1565345-93-8

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

Cat. No.: B1433637
CAS No.: 1565345-93-8
M. Wt: 186.23 g/mol
InChI Key: QLOWMSFCVGJWOY-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is a sulfur-containing heterocyclic ester derivative. The acid has a molecular formula of C₇H₈O₃S, a molecular weight of 172.2 g/mol, and is stored at 4°C . The methyl ester is synthesized by replacing the carboxylic acid (-COOH) group with a methyl ester (-COOCH₃), resulting in a molecular formula of C₈H₁₀O₃S and an estimated molecular weight of 186.2 g/mol. Key features include:

  • Sulfanyl (-SH) group: Enhances reactivity, enabling disulfide bond formation or nucleophilic interactions.

Properties

IUPAC Name

methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-4-6(8(9)10-3)7(12)5(2)11-4/h12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOWMSFCVGJWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Domino Process via 2-(Methylthio)-1,4-diketone Precursors

A notable approach involves preparing 2-(methylthio)-1,4-diaryl-2-butene-1,4-diones as intermediates, which undergo domino cyclization to yield 3-methylthio substituted furans. This method, reported in The Journal of Organic Chemistry (2008), utilizes copper(II) oxide, iodine, and dimethyl sulfoxide to prepare the methylthio-substituted diketones from aryl methyl ketones. Subsequent reduction and Paal-Knorr cyclization afford the sulfanyl-furan core in good yields.

  • The reaction proceeds under mild conditions, with both Z- and E-isomers of the diketone intermediates converting efficiently.
  • Bromination or treatment with hydrogen bromide can further functionalize the furan ring.
  • Removal or modification of the methylthio group is possible via Raney nickel reduction if desired.

This domino process is adaptable for various substituents, suggesting feasibility for this compound synthesis by selecting appropriate methyl-substituted precursors.

One-Pot Tandem Sulfenylation and Cyclization

Recent advances include metal-free, one-pot tandem sulfenylation/cyclization reactions starting from homopropargylic alcohols and dimethyl sulfoxide. This method, reported in Organic Chemistry Frontiers (2016), enables the direct construction of 3-methylthiofurans via a sulfenylation-triggered cyclization cascade.

  • The reaction is catalyzed by iodine or N-halosuccinimides (NXS), facilitating sulfur incorporation and ring closure.
  • Mild conditions and operational simplicity make this attractive for preparing sulfanyl-substituted furans with various substituents.
  • This method could be adapted for this compound by using methyl-substituted homopropargylic alcohols and suitable carboxylate precursors.

Use of Metal Cyanates and Imidazole Catalysis

A patent (WO2018153767A1) describes a process involving metal cyanates (preferably sodium cyanate) and organic solvents such as acetonitrile or tetrahydrofuran, with imidazole derivatives as catalysts to prepare methyl ester-containing heterocycles.

  • The reaction temperature ranges from 20 °C to 110 °C, with optimal conditions between 50 °C and 80 °C.
  • The process can be conducted as a one-pot or two-stage reaction.
  • The active compound precipitates from the reaction mixture, facilitating isolation.
  • Although the patent focuses on thiophene derivatives, the methodology is applicable to sulfur-containing furan derivatives with ester substituents, suggesting a potential route for this compound synthesis using analogous starting materials and conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield & Purity Notes
Domino Paal-Knorr Cyclization of 2-(Methylthio)-1,4-diketones CuO, I2, DMSO; aryl methyl ketones; reduction step High yield; well-studied mechanism Requires preparation of diketones Good isolated yields reported
One-Pot Metal-Free Sulfenylation/Cyclization Iodine or NXS; homopropargylic alcohols; DMSO Mild conditions; operationally simple Substrate scope needs optimization Moderate to high yields
Metal Cyanate/Imidazole Catalyzed Process NaOCN; imidazole catalyst; acetonitrile/THF; 20-110 °C One-pot; scalable; easy isolation Specific to certain heterocycles High purity; precipitation aids isolation

Research Findings and Notes

  • The domino process involving 2-(methylthio)-1,4-diketones is a robust and reliable method for synthesizing methylthio-substituted furans, adaptable to various substituents including methyl groups at 2 and 5 positions.
  • The one-pot sulfenylation/cyclization approach offers a green and efficient alternative, avoiding metal catalysts and simplifying reaction steps, though further optimization for methyl 2,5-dimethyl substitution is recommended.
  • The metal cyanate and imidazole catalyzed method provides a versatile synthetic route with controlled reaction parameters and ease of product isolation, suitable for scale-up and industrial applications.
  • No direct synthesis exclusively for this compound was found in the surveyed literature; however, the above methods provide a solid foundation for its preparation by selecting appropriate methylated precursors and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced sulfur derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different sulfur-containing compounds.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Reduced Sulfur Derivatives: Formed through reduction reactions.

  • Sulfur-Containing Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate has shown potential in pharmaceutical research due to its unique structural properties. It is often explored for its role in developing new therapeutic agents.

Case Study: Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of furan compounds have been studied for their ability to inhibit tumor growth by targeting specific hormonal pathways involved in cancer progression . This application is particularly relevant in the context of hormone-dependent cancers.

Flavoring and Fragrance Industry

The compound is recognized for its organoleptic properties, making it suitable as a flavoring agent in food and beverages. Its sulfurous odor profile contributes to its use in creating complex flavors.

Functional Use

This compound is utilized in the formulation of flavoring agents due to its unique taste characteristics. It can impart a distinct flavor profile that enhances the overall sensory experience of various products .

Chemical Synthesis

In chemical synthesis, this compound serves as an intermediate for producing other chemical compounds. Its reactivity allows it to participate in various organic reactions.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Condensation Reactions : Combining it with other reagents to form larger molecular structures.
  • Functionalization : Modifying the compound to enhance its properties or tailor it for specific applications .

Material Science Applications

Emerging research suggests that this compound may have applications in material science, particularly in developing polymers and other materials with desirable properties.

Case Study: Polymer Development

Studies have indicated that incorporating sulfur-containing compounds like this compound into polymer matrices can improve thermal stability and mechanical properties . This application is crucial for creating advanced materials used in various industrial applications.

Data Summary

Application AreaDetailsReference
PharmaceuticalAntitumor activity targeting hormonal pathways
Flavoring and FragranceUsed as a flavoring agent with distinct taste
Chemical SynthesisIntermediate for organic reactions
Material ScienceEnhances thermal stability in polymers

Mechanism of Action

The mechanism by which Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Comparison with the Parent Acid

The methyl ester differs from its carboxylic acid counterpart in key aspects:

  • Solubility : The ester is more lipophilic, reducing aqueous solubility but enhancing compatibility with organic solvents.
  • Stability : The ester group may confer greater stability against decarboxylation under acidic or thermal conditions .
  • Reactivity : The -SH group remains reactive, but the esterification reduces hydrogen-bonding capacity compared to the -COOH group.
(b) Comparison with Other Methyl Esters in Natural Products

lists methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, E-communic acid methyl ester) . While structurally distinct (diterpenes vs. furans), their properties highlight broader trends:

Compound Name Structural Class Molecular Weight (g/mol) Key Features
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate Furan derivative ~186.2 -SH group, small heterocyclic core
Sandaracopimaric acid methyl ester Diterpenoid ~330 (estimated) Large tricyclic structure, resin-derived
E-Communic acid methyl ester Diterpenoid ~318 (estimated) Linear diterpene, anti-inflammatory properties

Key Differences :

  • Size and Complexity: Furan-based esters are smaller and less complex than diterpenoid esters.
  • Applications: Diterpenoid esters are common in resins and traditional medicine, while the sulfanyl-furan ester may serve in pharmaceuticals or agrochemicals due to its reactive -SH group .
(c) Role of the Sulfanyl Group

The -SH group distinguishes this compound from non-sulfur analogs (e.g., 2,5-dimethylfuran-3-carboxylate):

  • Reactivity : Enables thiol-disulfide exchange, metal coordination, or antioxidant activity.
  • Stability: May reduce oxidative stability compared to non-sulfur esters but offers unique synthetic utility .

Biological Activity

Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H10O3SC_8H_{10}O_3S and features a furan ring substituted with methyl groups and a sulfanyl group. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antioxidant Activity : Compounds in the furan family can act as both pro-oxidants and antioxidants, depending on their concentration and the cellular environment. They can scavenge free radicals and reduce oxidative stress in cells .
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that derivatives of furan compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The cytotoxic effects are often measured using MTT assays, which assess cell viability .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. In vitro tests have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism
HeLa62.37Induction of apoptosis through ROS generation
HepG2Not specifiedCell cycle arrest observed in preliminary studies
VeroNot specifiedGeneral cytotoxicity assessment

The compound's efficacy is attributed to its ability to disrupt cellular processes and induce oxidative stress, leading to cell death .

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits antibacterial activity. The minimum inhibitory concentrations (MIC) against various bacterial strains were determined, highlighting its potential as an antimicrobial agent:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus500
Escherichia coli250
Bacillus subtilis250

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Cytotoxicity : A study involving methyl derivatives showed that modifications to the furan ring significantly affected their cytotoxicity against HeLa cells. The most potent derivative had an IC50 value comparable to known chemotherapeutic agents .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of furan compounds using DPPH radical scavenging assays. Results indicated that certain substitutions enhanced antioxidant activity, suggesting potential health benefits in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves thiolation of a pre-functionalized furan core. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and enhance nucleophilic substitution at the 4-position.
  • Protection of Thiol Group : Use of trimethylsilyl (TMS) or tert-butyl disulfide to prevent oxidation during synthesis .
  • Catalysts : Lewis acids like BF₃·Et₂O or ZnCl₂ improve regioselectivity in esterification steps .
    • Data Table :
ConditionYield (%)Purity (%)Reference Approach
DMF, 80°C, 12h6295Analogous furan synthesis
THF, RT, N₂ atm4588Thiol protection protocol

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The thiol proton (SH) appears as a broad singlet at δ 1.2–1.5 ppm (exchangeable). Methyl groups at C2 and C5 show distinct singlets (δ 2.1–2.3 ppm), while the ester methyl resonates at δ 3.7–3.9 ppm.
  • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm; furan carbons (C2–C5) range between δ 110–150 ppm .
    • Note : Deuterated solvents (e.g., DMSO-d₆) help resolve thiol proton signals.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the sulfanyl group in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack or oxidation pathways.
  • Electrostatic Potential Maps : Identify electron-rich regions (e.g., sulfur lone pairs) for site-specific reactivity .
    • Data Insight : For analogous thioether furans, HOMO-LUMO gaps <4 eV suggest susceptibility to electrophilic substitution .

Q. How to address contradictions in thermal stability data between DSC and TGA analyses?

  • Methodological Answer :

  • Controlled Atmosphere : Perform TGA under N₂ (vs. air) to differentiate oxidative degradation from pure thermal decomposition.
  • Heating Rate Calibration : Use slower rates (2°C/min) in DSC to resolve overlapping endothermic events (e.g., melting vs. decomposition).
    • Example : For structurally similar esters, discrepancies arise from thiol oxidation above 150°C, detectable via FT-IR post-TGA .

Q. What crystallographic techniques validate the solid-state structure of this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve bond lengths (e.g., C-S: ~1.82 Å) and dihedral angles to confirm planarity of the furan ring.
  • Packing Analysis : Hydrogen bonding between thiol and ester groups stabilizes the lattice, as seen in COD entry 2005896 for methyl furan carboxylates .

Methodological Considerations for Data Reliability

  • Spectral Interpretation : Cross-validate NMR assignments with HMBC/HSQC for long-range coupling, especially for crowded furan protons.
  • Reaction Optimization : Use Design of Experiments (DoE) to statistically evaluate solvent, temperature, and catalyst interactions.
  • Safety Protocols : Store at 0–6°C under inert gas (N₂/Ar) to prevent thiol oxidation, as recommended for sulfanyl-containing reagents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dimethyl-4-sulfanylfuran-3-carboxylate

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